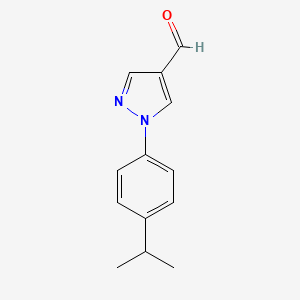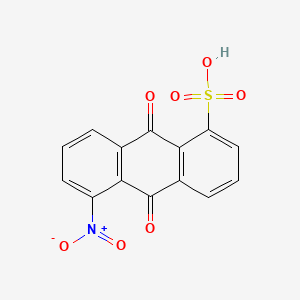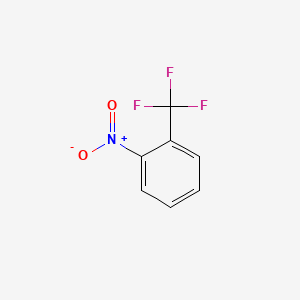
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a 4-isopropylphenyl group attached to the pyrazole ring, with a formyl group at the 4-position of the pyrazole ring
Métodos De Preparación
The synthesis of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts to improve yield and selectivity.
-
Cyclization Method
Starting Materials: Hydrazones and α,β-unsaturated carbonyl compounds.
Reaction Conditions: Acidic or basic conditions, often with catalysts.
-
Industrial Production
- Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve scalability.
- Use of high-throughput screening to identify optimal catalysts and reaction conditions.
Análisis De Reacciones Químicas
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral media.
Products: Oxidation of the formyl group to a carboxylic acid.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the formyl group to a primary alcohol.
-
Substitution
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Often requires a catalyst or base to facilitate the reaction.
Products: Substitution at the formyl group to form imines or thioethers.
Aplicaciones Científicas De Investigación
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of anti-inflammatory and anticancer agents.
-
Materials Science
- Utilized in the synthesis of advanced materials with specific electronic or optical properties.
- Potential use in the development of organic semiconductors.
-
Biological Research
- Studied for its interactions with various biological targets.
- Potential applications in the development of probes for biological imaging.
Mecanismo De Acción
The mechanism of action of 1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, forming covalent bonds with nucleophilic residues in proteins or other biomolecules.
Comparación Con Compuestos Similares
1-(4-Isopropylphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives:
-
1-Phenyl-1H-pyrazole-4-carbaldehyde
- Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
-
1-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde
- Contains a methyl group instead of an isopropyl group, potentially altering its physical and chemical properties.
-
1-(4-Isopropylphenyl)-1H-pyrazole-3-carbaldehyde
- The formyl group is at the 3-position instead of the 4-position, which may influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
1-(4-propan-2-ylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(2)12-3-5-13(6-4-12)15-8-11(9-16)7-14-15/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMZTFXCGJBJIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649831 |
Source


|
| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-83-6 |
Source


|
| Record name | 1-[4-(Propan-2-yl)phenyl]-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)












![3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1293389.png)
